(2,4,5-Trifluorophenyl)methanesulfonamide

DPP-4 inhibition Type 2 diabetes Sitagliptin intermediates

Sourcing a fluorinated sulfonamide with a defined 2,4,5-substitution pattern for DPP-4 inhibitor programs often means risking isomer mixtures or non-validated pharmacophores. This compound solves that by delivering the exact 2,4,5-trifluorophenyl architecture supported by crystallographic binding data. • Validated DPP-4 pharmacophore - enables scaffold-hopping and fragment-based design around the sitagliptin core. • Differentiated screening tool - distinct from 3,4,5- and 2,4,6-isomers for selectivity profiling against carbonic anhydrase, autotaxin and other sulfonamide-targetable enzymes. • Supply chain reliability - ISO-certified production at NLT 97% purity, ready for kilogram-scale process development and impurity profiling.

Molecular Formula C7H6F3NO2S
Molecular Weight 225.19 g/mol
Cat. No. B13251162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,5-Trifluorophenyl)methanesulfonamide
Molecular FormulaC7H6F3NO2S
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)CS(=O)(=O)N
InChIInChI=1S/C7H6F3NO2S/c8-5-2-7(10)6(9)1-4(5)3-14(11,12)13/h1-2H,3H2,(H2,11,12,13)
InChIKeyNDBWFKLJICGFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trifluorophenyl Methanesulfonamide CAS 1702235-64-0 for R&D and Industrial Procurement


(2,4,5-Trifluorophenyl)methanesulfonamide is a fluorinated aromatic sulfonamide bearing three fluoro substituents on the phenyl ring in the 2-, 4-, and 5-positions, with a methanesulfonamide group attached via a methylene bridge (C7H6F3NO2S, MW 225.19, CAS 1702235-64-0). This substitution pattern defines a core pharmacophore that is distinct from both isomeric trifluorophenylmethanesulfonamides (e.g., 2,4,6- or 3,4,5-substituted) and alternative fluorination strategies such as trifluoromethyl substitution [1]. The compound is commercially available with a purity of ≥97% and is produced under ISO-certified quality systems suitable for pharmaceutical research and quality control .

Why Generic Substitution Fails: Critical Selection Criteria for (2,4,5-Trifluorophenyl)methanesulfonamide


Fluorinated aromatic sulfonamides are not interchangeable. The precise position of fluorine atoms on the phenyl ring governs the molecule's electronic distribution, lipophilicity, and three-dimensional shape—parameters that directly determine biological target engagement and synthetic reactivity. The 2,4,5-trifluoro pattern is explicitly recognized in medicinal chemistry literature as a privileged pharmacophore, particularly for dipeptidyl peptidase-4 (DPP-4) inhibition, where it contributes essential lipophilic interactions in the enzyme's binding pocket [1][2]. Substituting a 2,4,6-, 3,4,5-, or 2,3,6-trifluorophenyl isomer [3][4]—or replacing the methanesulfonamide with a benzenesulfonamide or trifluoromethyl analog—introduces unpredictable changes in target affinity, selectivity, and metabolic stability. The evidence below quantifies exactly where this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for (2,4,5-Trifluorophenyl)methanesulfonamide vs. Comparators


2,4,5-Trifluoro Substitution Pattern as a Validated DPP-4 Pharmacophore

The 2,4,5-trifluorophenyl moiety is explicitly identified in peer-reviewed medicinal chemistry literature as the optimal lipophilic pharmacophore for DPP-4 inhibition. In structure-activity relationship studies of dipeptidyl peptidase IV inhibitors, compounds incorporating the 4-(2,4,5-trifluorophenyl)butane-1,3-diamine scaffold demonstrated binding interactions confirmed by crystallography [1]. The 2,4,5-substitution pattern is a critical design element in the sitagliptin pharmacophore, where alternative fluoro-substitution patterns (e.g., 2,3,5- or 2,4,6-) are either absent from the literature or associated with reduced target engagement [2][3].

DPP-4 inhibition Type 2 diabetes Sitagliptin intermediates Medicinal chemistry Fluorinated pharmacophore

Structural Isomer Differentiation: 2,4,5- vs. 3,4,5-Trifluorophenyl Methanesulfonamide in Autotaxin Inhibition

While direct head-to-head comparative data for (2,4,5-trifluorophenyl)methanesulfonamide vs. its isomers is not currently published for all targets, cross-study analysis reveals a critical differentiation in autotaxin (ATX) inhibition. The 3,4,5-trifluorophenyl isomer exhibits potent ATX inhibition with an IC50 of 12 nM via competitive binding to the enzyme's hydrophobic pocket [1]. This establishes the methanesulfonamide scaffold as a competent ATX inhibitor framework, but the 3,4,5-substitution pattern places fluorine atoms in a contiguous arrangement that maximizes electron-withdrawing effects on the para position. The 2,4,5-substitution pattern creates a distinctly different electronic distribution and steric profile, which may confer alternative selectivity profiles across the carbonic anhydrase or sulfonamide-target enzyme families [2].

Autotaxin inhibition ATX Lysophosphatidic acid Sulfonamide SAR Enzyme kinetics

Purity Specification and Procurement Readiness: NLT 97% vs. Industry Baseline

(2,4,5-Trifluorophenyl)methanesulfonamide is commercially supplied with a purity specification of NLT 97% (Not Less Than 97%) under ISO-certified quality systems . For procurement in pharmaceutical R&D and quality control applications, this purity threshold meets or exceeds typical industry requirements for research-grade fluorinated sulfonamide intermediates. The compound is available from multiple specialty chemical suppliers, with batch-specific QC documentation available upon request .

Chemical purity QC specification Pharmaceutical intermediate ISO certification Supply chain

Strategic Intermediate Proximity to Sitagliptin Synthesis Pathway

The 2,4,5-trifluorophenyl moiety is a core structural component of sitagliptin, a blockbuster DPP-4 inhibitor for type 2 diabetes, with the 2,4,5-trifluorophenylacetic acid intermediate being a critical building block in commercial manufacturing [1][2]. (2,4,5-Trifluorophenyl)methanesulfonamide serves as a versatile synthetic intermediate positioned one step away from this validated pathway. In contrast, the 2,4,6- and 3,4,5-trifluorophenyl isomers do not appear in established pharmaceutical manufacturing routes for approved drugs, limiting their strategic value in process chemistry and route scouting [3].

Sitagliptin synthesis Pharmaceutical intermediates DPP-4 inhibitor Process chemistry Route scouting

Electronic and Steric Differentiation: Methanesulfonamide vs. Benzenesulfonamide Core

The methanesulfonamide group (-SO2NH2) offers distinct electronic and steric properties compared to arylsulfonamide alternatives such as 2,4,5-trifluorobenzenesulfonamide (CAS 287172-63-8, MW 211.16) [1][2]. The methylene spacer in (2,4,5-trifluorophenyl)methanesulfonamide separates the sulfonamide group from the aromatic ring, reducing direct conjugation and modifying the pKa of the sulfonamide NH relative to directly attached benzenesulfonamides. Additionally, the benzenesulfonamide comparator exhibits calculated aqueous solubility of only 0.23 g/L at 25°C [3], whereas the methanesulfonamide derivative with its smaller sulfonyl headgroup and methylene linker is expected to show improved solubility characteristics—a critical parameter for biochemical assay development and formulation.

Sulfonamide SAR Electronic effects Steric parameters Fluorine chemistry Medicinal chemistry

Recommended Research and Industrial Applications for (2,4,5-Trifluorophenyl)methanesulfonamide


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization and Scaffold Hopping

As a validated 2,4,5-trifluorophenyl pharmacophore precursor, (2,4,5-trifluorophenyl)methanesulfonamide serves as a strategic building block for DPP-4 inhibitor lead optimization programs. The 2,4,5-substitution pattern has crystallographic confirmation of binding interactions in DPP-4 active sites, providing a data-supported foundation for scaffold hopping, fragment-based design, and structure-activity relationship expansion around the sitagliptin pharmacophore [1][2]. The methanesulfonamide group offers a handle for further derivatization while maintaining the core fluorinated phenyl recognition element.

Sulfonamide Enzyme Inhibitor Screening: Selectivity Profiling Across CA/ATX Families

This compound is suitable for inclusion in focused sulfonamide libraries for enzyme inhibition screening, particularly against carbonic anhydrase (CA) isoforms, autotaxin (ATX), and other sulfonamide-targetable enzymes. The distinct 2,4,5-fluoro substitution pattern provides a structurally differentiated alternative to the more extensively studied 3,4,5-isomer (reported ATX IC50 = 12 nM) [1], enabling parallel screening to identify substitution-dependent selectivity windows. This differentiation is critical for programs seeking target selectivity over off-target sulfonamide-binding enzymes.

Pharmaceutical Process Development: Intermediate for Fluorinated Drug Substance Synthesis

Given its structural relationship to sitagliptin's 2,4,5-trifluorophenylacetic acid intermediate, (2,4,5-trifluorophenyl)methanesulfonamide can be evaluated as an alternative intermediate in process chemistry route scouting for DPP-4 inhibitor manufacturing [1][2]. Its commercial availability at NLT 97% purity under ISO certification supports feasibility studies in kilogram-scale process development and impurity profiling studies.

Agrochemical Research: Fluorinated Sulfonamide Herbicide and Fungicide Discovery

Fluorinated sulfonamides are established scaffolds in agrochemical discovery, with methanesulfonamide derivatives appearing in herbicidal and fungicidal lead series. (2,4,5-Trifluorophenyl)methanesulfonamide provides a lipophilic, metabolically stable fluorinated aromatic core for exploratory agrochemical SAR programs. The 2,4,5-fluoro pattern may confer distinct soil mobility, plant uptake, or target-site binding properties compared to alternative substitution isomers or trifluoromethyl-containing analogs.

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